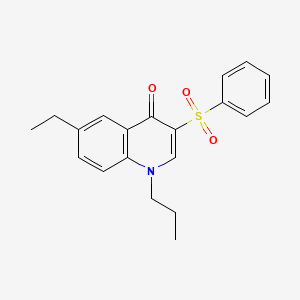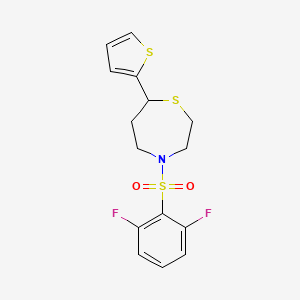
4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-Difluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazepanes, which are known for their diverse biological activities. The synthesis and characterization of this compound have been extensively studied, and it has been found to possess significant biochemical and physiological effects.
Applications De Recherche Scientifique
Antiandrogen Treatments
Research into nonsteroidal antiandrogens has led to the development of compounds with significant activity against androgen-responsive diseases. The study by Tucker, Chesterson (1988) on 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334) revealed its potential for treating benign and malignant androgen-responsive diseases due to its potent antiandrogenic properties (Tucker & Chesterson, 1988).
Polymer Synthesis for Fuel Cells
Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, showing promise for fuel cell applications due to their high proton conductivity and mechanical properties. These materials were compared favorably to Nafion membranes, a standard in fuel cell technology (Bae, Miyatake, & Watanabe, 2009).
Development of n-Type Semiconductors
Facchetti et al. (2004) explored mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups for organic field-effect transistors and transistor nonvolatile memory elements, demonstrating their use as n-type semiconductors with variable carrier mobilities based on molecular structure (Facchetti et al., 2004).
Optoelectronic Properties Tuning
Tsai et al. (2013) conducted research on thiophene 1,1-dioxides, adjusting their optoelectronic properties through substitution, which facilitates the reduction of these sulfone heterocycles. This work could impact the development of materials for electronic applications (Tsai et al., 2013).
Propriétés
IUPAC Name |
4-(2,6-difluorophenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S3/c16-11-3-1-4-12(17)15(11)23(19,20)18-7-6-14(22-10-8-18)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJUVXFPIPSQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

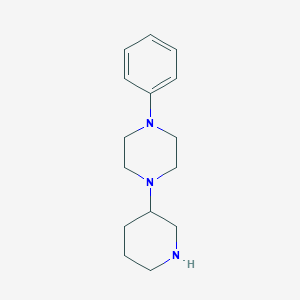

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
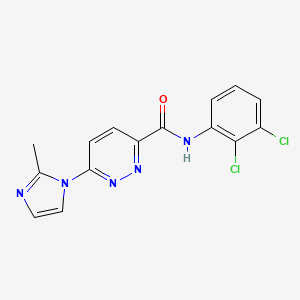
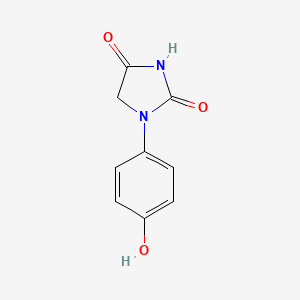
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2831718.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2831720.png)
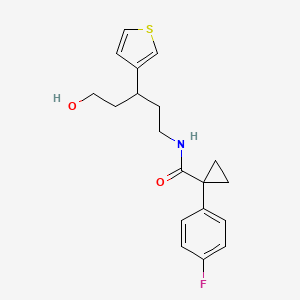

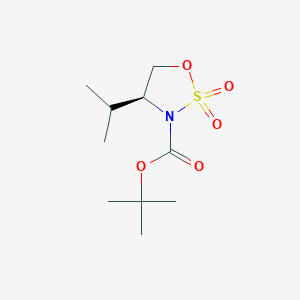
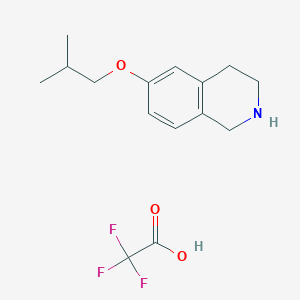
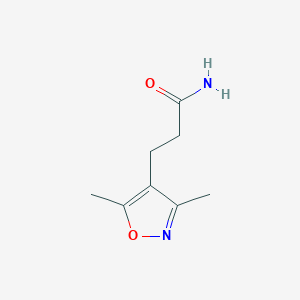
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831729.png)
